molecular formula C22H23N3O2 B14955898 N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide

N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B14955898
M. Wt: 361.4 g/mol
InChI Key: PUFJJJDOYRPJEM-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide is a compound that features two indole moieties connected by an ethyl and a propanamide linker Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Reactants: Tryptamine and a carboxylic acid derivative.

    Catalyst: DCC.

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the indole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxindoles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The indole moieties can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide is unique due to the presence of two indole moieties, which can confer distinct biological activities. The methoxy group on one of the indole rings can also influence its chemical reactivity and interaction with biological targets.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound can be characterized by its chemical formula, which is C15H22N2OC_{15}H_{22}N_{2}O. It features an indole moiety, which is known for its diverse biological activities. The presence of methoxy and propanamide groups further enhances its pharmacological potential.

Chemical Structure

  • Chemical Formula : C15H22N2OC_{15}H_{22}N_{2}O
  • Molecular Weight : 246.35 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For example, compounds derived from indole structures have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT-15 (colon cancer) cells.

Case Study: Antiproliferative Activity

A study demonstrated that indole derivatives exhibited IC50 values ranging from 1.61 to 2.98 µg/mL against HCT-15 cells, indicating potent anticancer activity. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as the Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study reported that certain indole derivatives displayed low minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µg/mL)Target Organism
Compound A0.98MRSA
Compound B1.50E. coli
Compound C0.75Pseudomonas aeruginosa

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : Indole derivatives can activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.
  • Cell Cycle Arrest : These compounds may induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis in bacteria.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C22H23N3O2/c1-27-20-8-4-5-16-10-13-25(22(16)20)14-11-21(26)23-12-9-17-15-24-19-7-3-2-6-18(17)19/h2-8,10,13,15,24H,9,11-12,14H2,1H3,(H,23,26)

InChI Key

PUFJJJDOYRPJEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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